3-bromo-N-(2,2-difluoroethyl)aniline
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Overview
Description
3-bromo-N-(2,2-difluoroethyl)aniline is an organic compound with the molecular formula C8H8BrF2N and a molecular weight of 236.06 g/mol . It is characterized by the presence of a bromine atom at the 3-position of the aniline ring and a difluoroethyl group attached to the nitrogen atom. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2,2-difluoroethyl)aniline typically involves the bromination of aniline derivatives followed by the introduction of the difluoroethyl group. One common method includes the bromination of aniline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 3-bromoaniline is then reacted with 2,2-difluoroethylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2,2-difluoroethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-bromo-N-(2,2-difluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2,2-difluoroethyl)aniline involves its interaction with specific molecular targets. The bromine and difluoroethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-ethyl aniline: Similar structure but lacks the difluoroethyl group.
3-chloro-N-(2,2-difluoroethyl)aniline: Similar structure but with a chlorine atom instead of bromine.
2-bromo-N-(2,2-difluoroethyl)aniline: Similar structure but with the bromine atom at the 2-position.
Uniqueness
3-bromo-N-(2,2-difluoroethyl)aniline is unique due to the presence of both bromine and difluoroethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-bromo-N-(2,2-difluoroethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,8,12H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUZYYUZLUQEED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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